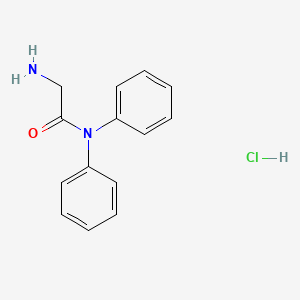

2-amino-N,N-diphenylacetamide hydrochloride

Description

Propriétés

IUPAC Name |

2-amino-N,N-diphenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H,11,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUGKINFLWVRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132139-28-7 | |

| Record name | 2-amino-N,N-diphenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Chloroacetylation-Based Synthesis

A widely reported and reliable method to prepare 2-chloro-N,N-diphenylacetamide, a key intermediate, is the chloroacetylation of diphenylamine using chloroacetyl chloride in an organic solvent such as toluene or chloroform. This reaction is typically catalyzed by anhydrous potassium carbonate to neutralize the generated HCl and drive the reaction to completion.

Typical Reaction Conditions and Workup:

| Step | Conditions | Notes |

|---|---|---|

| Reagents | Diphenylamine, chloroacetyl chloride | Molar ratio approx. 1:1 |

| Solvent | Toluene or chloroform | ~100 mL per 0.1 mol scale |

| Catalyst/Base | Anhydrous potassium carbonate | Neutralizes HCl byproduct |

| Temperature | Reflux (approx. 80-110 °C) | 10 hours typical reflux time |

| Workup | Vacuum drying, filtration, washing with 2% NaHCO3 and water | Removes residual acid and byproducts |

| Purification | Recrystallization from methanol | Yields pure 2-chloro-N,N-diphenylacetamide |

- IR peaks: 1690 cm⁻¹ (C=O), 3265 cm⁻¹ (N-H), 697 cm⁻¹ (C-Cl)

- ¹H NMR (CDCl₃): Aromatic protons 7.25–7.78 ppm; methylene CH₂ at ~4.85 ppm; NH proton at 9.12 ppm

- Mass spectrum (FAB): Molecular ion peak at m/z 345 [M+1]+

This intermediate is crucial for further transformation into the target amide hydrochloride salt.

Amidation from Carboxylic Acids and Amines

Direct amidation of carboxylic acids with amines is a general and versatile method for amide bond formation. For 2-amino-N,N-diphenylacetamide hydrochloride, amidation can be achieved by reacting phenylacetic acid derivatives with diphenylamine or its derivatives.

| Parameter | Typical Value |

|---|---|

| Reagents | Carboxylic acid (1 equiv), amine (1 equiv) |

| Solvent | Acetonitrile (MeCN), 0.5 M concentration |

| Temperature | 80 °C to 100 °C |

| Reaction Time | 5 to 24 hours |

| Workup | Solid phase resin filtration or aqueous extraction |

| Yield | Generally high, purity >95% |

The use of amine hydrochloride salts requires excess base (e.g., DIPEA) to liberate free amine for amidation. The process can be optimized by controlling equivalents and temperature, with purification achieved by filtration through ion-exchange resins or chromatography if necessary.

Protection and Deprotection Strategy for Amino Groups

In industrial and large-scale synthesis, protecting groups such as tert-butoxycarbonyl (Boc) are employed to protect amino functionalities during multi-step synthesis to avoid side reactions.

- Amido Protecting: Glycine methyl ester hydrochloride is reacted with tert-butyl dicarbonate in ether solvents under alkaline catalysis at 0–30 °C to form Boc-protected intermediates.

- Ammonia Substitution: Boc-protected intermediates undergo reaction with dimethylaniline under nitrogen atmosphere at mild temperatures (~30 °C) in organic solvents like MTBE.

- Deprotection and Salt Formation: The Boc group is removed by treatment with hydrochloric acid in ethanol at 40 °C, followed by crystallization to yield the hydrochloride salt of the target amide.

| Step | Yield (%) | Purity (GC %) |

|---|---|---|

| Boc Protection | 96.2 | 98.8 |

| Ammonia Substitution | 91.2 | 98.6 |

| Deprotection/Salification | 90.5 | 99.0 |

This method offers mild reaction conditions, high purity, and is suitable for scale-up with minimal waste generation.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chloroacetylation of Diphenylamine | Straightforward, well-documented, good yields | Requires handling of corrosive reagents, long reflux times | ~85-90 | >95 |

| Direct Amidation (Carboxylic Acid + Amine) | Mild conditions, versatile, resin purification | Requires optimization for amine salts, longer reaction times | 80-95 | >95 |

| Boc Protection/Deprotection Route | High purity, scalable, gentle conditions | Multi-step, requires protecting group chemistry | 78-82 | >99 |

Research Findings and Notes

- The chloroacetylation method is classical and provides a reliable intermediate for further derivatization to the target amide hydrochloride salt.

- Direct amidation methods using amine hydrochloride salts and carboxylic acids under mild heating have been demonstrated to yield high purity amides with straightforward purification protocols.

- The Boc protection strategy, although more complex, offers a controlled and high-purity synthesis route suitable for industrial scale, minimizing hazardous waste and improving overall process stability.

- Analytical characterization via IR, NMR, and mass spectrometry confirms the structure and purity of intermediates and final products in all methods.

- Process parameters such as molar ratios, temperature, solvent choice, and reaction time critically influence yield and purity, necessitating careful optimization depending on scale and desired product specifications.

Analyse Des Réactions Chimiques

2-amino-N,N-diphenylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Applications De Recherche Scientifique

2-amino-N,N-diphenylacetamide hydrochloride is a chemical compound with potential applications in various scientific research fields. Studies have explored similar compounds for their biological activities, offering insights into potential applications.

Analgesic Activity

- Acetamide derivatives have demonstrated therapeutic properties, including analgesic activity . A study aimed to synthesize novel 2-chloro-N,N-diphenylacetamide derivatives and evaluate their analgesic activity using an in vivo model . One synthesized compound, AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide), exhibited a significant analgesic response compared to diclofenac sodium, a standard drug . Molecular docking studies were employed to discover the binding site and binding strength of new acetamide derivatives, which can be used to develop more effective and selective drugs .

Antiviral Research

- A new antiviral scaffold for norovirus was identified using a computer-aided approach . Compound 1 planarity and rigidity might have an important role for its biochemical activity, as the flexibility conferred by the N,2-diphenylacetamide central core almost completely abolishes RdRp inhibition .

Other Therapeutic Properties

- Compounds with an acetamide nucleus possess various therapeutic properties, including anti-viral, antitubercular, anticonvulsant, antimicrobial, and antipsychotic activities .

High-Performance Liquid Chromatography (HPLC)

Mécanisme D'action

The mechanism of action of 2-amino-N,N-diphenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Features :

- Molecular formula : Likely C₁₄H₁₅ClN₂O (inferred from analogs in ).

- Key functional groups: Amide (C=O), amino (-NH₂), and two aromatic phenyl rings.

- Hydrogen-bonding capacity: The amino and amide groups facilitate intermolecular interactions, influencing crystallinity and solubility .

Applications :

Derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative strains, as demonstrated in studies involving Schiff base analogs .

The following table compares 2-amino-N,N-diphenylacetamide hydrochloride with structurally related acetamide derivatives:

Key Comparisons:

Substituent Effects on Solubility: Hydrochloride salts (e.g., 2-amino-N,N-diphenylacetamide HCl) exhibit superior water solubility compared to neutral analogs like 2-chloro-N,N-diphenylacetamide . Bulky aromatic groups (e.g., diphenyl) reduce solubility in polar solvents, whereas smaller alkyl groups (e.g., dimethyl or diethyl) increase lipophilicity .

Biological Activity: Antibacterial Activity: Schiff base derivatives of 2-amino-N,N-diphenylacetamide show moderate activity against E. coli and S. aureus, likely due to the aromatic and amide moieties disrupting bacterial membranes . In contrast, 2-amino-N,N-diethylacetamide HCl lacks reported antibacterial effects . Structural Analogues: Compounds with electron-withdrawing groups (e.g., chloro in 2-chloro-N,N-diphenylacetamide) are typically less bioactive unless functionalized further .

Crystallinity and Hydrogen Bonding: The amino group in 2-amino-N,N-diphenylacetamide HCl facilitates N–H⋯O/N hydrogen bonds, stabilizing crystal lattices . Similar behavior is observed in dichlorophenyl acetamide derivatives, where hydrogen bonding dictates packing stability . Diethylamino-substituted analogs (e.g., 2-chloro-N-[4-(diethylamino)phenyl]acetamide HCl) exhibit less pronounced crystallinity due to steric hindrance .

Synthetic Flexibility: 2-Chloro-N,N-diphenylacetamide serves as a versatile intermediate for synthesizing amino, hydroxy, or Schiff base derivatives . N,N-Diethylphenoxyacetamide analogs () highlight the role of ether linkages in modifying pharmacokinetic properties.

Activité Biologique

2-Amino-N,N-diphenylacetamide hydrochloride, with the chemical formula CHClNO, is a compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Amine Group : Contributes to its biological activity.

- Two Phenyl Groups : Enhance structural complexity, potentially increasing interactions with biological targets.

It appears as a white to off-white crystalline solid and is primarily utilized in laboratory settings for pharmacological testing and as a reference standard in analytical chemistry .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Properties : Studies suggest it may extend survival time in experimental models by influencing neuronal survival pathways and protecting against oxidative stress .

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which may contribute to its therapeutic effects .

- Analgesic Activity : Comparative studies with other compounds have demonstrated its effectiveness in pain models, indicating possible analgesic properties .

The exact biochemical pathways affected by this compound are not fully documented. However, its structural similarities to other amides suggest potential interactions with various receptors and enzymes. The compound may exert its effects through:

- Binding Interactions : It likely interacts with biomolecules, influencing enzyme activity and cellular signaling pathways.

- Gene Expression Modulation : Changes in gene expression may also play a role in its biological effects .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N,N-dipropylacetamide hydrochloride | Contains dipropyl groups instead of phenyl | Potentially different pharmacological profiles |

| N-(1,2-Diphenylethyl)acetamide | Contains a diphenylethyl group | May exhibit different neuroprotective properties |

| Diphenylacetamide | Lacks amino group | Primarily used as a precursor in synthesis |

This comparison highlights how the unique combination of two phenyl groups and an amino group distinguishes this compound from other compounds, potentially contributing to its specific biological activities .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications:

- Neuroprotection : A study indicated that derivatives of diphenylacetamides could protect neurons from oxidative stress, suggesting a similar mechanism might be applicable to this compound .

- Pain Relief : Research on related compounds demonstrated significant analgesic effects in vivo, supporting the hypothesis that this compound could also possess pain-relieving properties .

- Enzyme Interaction Studies : Molecular docking studies have been employed to evaluate binding affinities with COX-1 and COX-2 enzymes, revealing potential for anti-inflammatory applications .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, it is essential to consider factors such as:

- Absorption and Distribution : The compound's ability to penetrate biological membranes may influence its efficacy.

- Metabolism : Understanding how the compound is metabolized in vivo can provide insights into its therapeutic window and safety profile.

- Elimination : The rate at which the compound is cleared from the body will affect dosing regimens in potential clinical applications .

Q & A

Q. What are the recommended synthetic routes for 2-amino-N,N-diphenylacetamide hydrochloride, and how can purity be optimized?

The synthesis of this compound can be inferred from analogous methods for chloroacetamide derivatives. A plausible route involves:

- Step 1: Reacting diphenylamine with an acetylating agent (e.g., chloroacetyl chloride) in toluene under reflux to form 2-chloro-N,N-diphenylacetamide .

- Step 2: Nucleophilic substitution of the chloro group with an amino group using ammonia or an aminating agent.

- Step 3: Treatment with hydrochloric acid to form the hydrochloride salt, as seen in similar compounds .

Purity Optimization: Recrystallization from solvents like ethanol or toluene, or column chromatography, ensures high purity. Industrial-scale methods often employ continuous monitoring and purification steps .

Q. How is the molecular structure of this compound characterized?

- X-ray Crystallography: Resolves non-planar conformations, dihedral angles between phenyl rings, and hydrogen-bonding patterns, critical for understanding reactivity .

- Spectroscopy: H/C NMR confirms substituent positions, while IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm). Mass spectrometry validates molecular weight .

Q. What in vitro assays evaluate the compound’s biochemical activity?

- COX Inhibition Assays: Measure inhibition of cyclooxygenase enzymes (COX-1/COX-2) via spectrophotometric detection of prostaglandin metabolites .

- Enzymatic Kinetics: Determine IC values using purified enzymes and substrate competition assays .

Advanced Research Questions

Q. How do structural modifications of derivatives affect binding affinity to COX enzymes?

- Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO) on phenyl rings enhances COX-2 selectivity by stabilizing enzyme active-site interactions .

- Docking Studies: Molecular docking (e.g., AutoDock Vina) predicts binding poses and affinity scores. For example, derivatives with para-substituted benzaldehydes show improved hydrophobic interactions in COX-2’s catalytic pocket .

Q. How can contradictions in reported bioactivity data be resolved?

- Cross-Validation: Replicate studies using standardized assays (e.g., uniform enzyme sources and substrate concentrations).

- Multi-Model Analysis: Combine in vivo models (e.g., hot-plate test) with in silico simulations to assess bioactivity under varied conditions .

- Crystallographic Refinement: Use programs like SHELXL to resolve structural discrepancies that may explain divergent activity .

Q. What computational strategies predict pharmacokinetic properties of derivatives?

- ADMET Profiling: Tools like SwissADME predict solubility, bioavailability, and blood-brain barrier penetration based on logP and polar surface area.

- Molecular Dynamics (MD): Simulate compound-receptor interactions over time to assess binding stability and off-target effects .

- QSAR Models: Correlate structural descriptors (e.g., Hammett constants) with experimental IC values to guide synthetic prioritization .

Methodological Notes

- Synthesis Caution: Amination steps require controlled pH and temperature to avoid side reactions (e.g., over-alkylation) .

- Crystallography: SHELX programs are recommended for refining hydrogen-bonding networks, which influence pharmacological activity .

- Bioactivity Validation: Use both in vitro (enzyme inhibition) and in vivo (analgesic models) approaches to confirm mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.